molecular formula C18H23N3O4S2 B2766151 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 1797872-62-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2766151
CAS RN: 1797872-62-8
M. Wt: 409.52
InChI Key: GZIUMARYAXRRHQ-UHFFFAOYSA-N
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Description

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide” is a chemical compound. It is a derivative of piperidine , which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide” is C14H27N3O4S2 . Its average mass is 365.512 Da and its monoisotopic mass is 365.144287 Da .


Physical And Chemical Properties Analysis

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide” is a solid . Its molecular weight is 218.32 .

Scientific Research Applications

Selective 5-HT7 Receptor Antagonism and Multifunctional Agent Development

A study highlighted the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at extending a polypharmacological approach to the treatment of complex CNS disorders. Compounds developed showed potent and selective antagonism at the 5-HT7 receptor, with in vivo evaluations demonstrating antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Antimalarial Activity and COVID-19 Potential

Another research conducted an in vitro examination of antimalarial sulfonamides and characterized their ADMET properties. The study found that the synthesized sulfonamide displayed excellent antimalarial activity and suggested further investigation into their therapeutic potential, including against COVID-19 (Fahim & Ismael, 2021).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c22-26(23,17-5-1-3-15-4-2-10-19-18(15)17)20-13-14-8-11-21(12-9-14)27(24,25)16-6-7-16/h1-5,10,14,16,20H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIUMARYAXRRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

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